2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide
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Overview
Description
2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide is a chemical compound with the molecular formula C10H13N3O2S and a molecular weight of 239.298 g/mol This compound is known for its unique structure, which includes a hydrazino group, a thioether linkage, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide typically involves the reaction of N-phenylacetamide with a suitable hydrazine derivative under controlled conditions. One common method involves the use of 2-chloro-N-phenylacetamide as a starting material, which is then reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
The synthesis process involves standard organic synthesis techniques, and the product is purified using methods such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The thioether linkage allows for nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thioether derivatives.
Scientific Research Applications
2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with DNA, leading to potential genotoxic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-[(2-hydrazino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide: Similar structure but with a nitro group on the phenyl ring.
2-[(2-hydrazino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group on the phenyl ring.
Uniqueness
2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydrazino group and thioether linkage makes it a versatile compound for various chemical transformations and research applications .
Properties
IUPAC Name |
2-(2-hydrazinyl-2-oxoethyl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-13-10(15)7-16-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXILJDBUHDEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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